molecular formula C12H10N2O4 B1331657 5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid CAS No. 299936-54-2

5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid

Cat. No.: B1331657
CAS No.: 299936-54-2
M. Wt: 246.22 g/mol
InChI Key: ORKDEZMAVOKLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a 2,3-dihydro-benzo[1,4]dioxin moiety at the 5-position and a carboxylic acid group at the 3-position.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-12(16)9-6-8(13-14-9)7-1-2-10-11(5-7)18-4-3-17-10/h1-2,5-6H,3-4H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKDEZMAVOKLOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NNC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357197
Record name 5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803076
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

299936-54-2
Record name 5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid typically involves multiple steps starting from commercially available precursors. One common route includes the following steps:

    Formation of the Dihydro-benzo[1,4]dioxin Ring: This can be achieved by the alkylation of catechol with ethylene glycol under acidic conditions to form the dihydro-benzo[1,4]dioxin structure.

    Pyrazole Formation: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under reflux conditions.

    Coupling Reaction: The final step involves coupling the dihydro-benzo[1,4]dioxin moiety with the pyrazole carboxylic acid through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group in the compound readily undergoes nucleophilic acyl substitution, enabling the formation of derivatives such as amides and esters. These reactions are critical for modifying pharmacological properties or enhancing solubility.

Example Reaction: Amide Formation
Reaction with amines in the presence of coupling agents (e.g., EDCI, DMAP) yields pyrazole-3-carboxamide derivatives.

Reagents/ConditionsProductYieldSource
EDCI, DMAP, DCM, RTN-Substituted pyrazole-3-carboxamides65–85%

Mechanistic Insight : The reaction proceeds via activation of the carboxylic acid to an intermediate acyl chloride or mixed anhydride, followed by nucleophilic attack by the amine .

Esterification Reactions

The carboxylic acid can be esterified using alcohols under acidic or coupling conditions. Esters are often intermediates for further functionalization.

Example Reaction: Methyl Ester Synthesis
Treatment with methanol and H₂SO₄ produces the methyl ester.

Reagents/ConditionsProductYieldSource
Methanol, H₂SO₄, refluxMethyl pyrazole-3-carboxylate derivative70–90%

Application : Esters are precursors for bioactivity studies or prodrug development .

Coupling Reactions with Aryl Boronic Acids

The benzodioxin and pyrazole moieties enable participation in Suzuki-Miyaura cross-coupling reactions for aryl functionalization.

Example Reaction: Suzuki Coupling
Reaction with aryl boronic acids in the presence of Pd catalysts introduces aryl groups at specific positions.

Reagents/ConditionsProductYieldSource
Pd(dppf)Cl₂, Na₂CO₃, DMF/H₂O, 90°CAryl-substituted benzodioxin-pyrazole60–75%

Key Insight : The reaction retains the carboxylic acid functionality, enabling further derivatization .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems via intramolecular cyclization.

Example Reaction: Thiazole Formation
Reaction with thioureas or thioamides generates thiazole-fused derivatives.

Reagents/ConditionsProductYieldSource
Lawesson’s reagent, toluene, 110°CThiazolo-pyrazole derivatives50–70%

Application : Enhanced biological activity due to fused heterocycles .

Decarboxylation Reactions

Controlled thermal or metal-catalyzed decarboxylation removes the carboxylic acid group, yielding simpler pyrazole derivatives.

Reagents/ConditionsProductYieldSource
Cu(OAc)₂, DMF, 120°CDecarboxylated pyrazole40–60%

Note : Decarboxylation is pH- and temperature-dependent, requiring inert conditions .

Metal Complexation

The pyrazole nitrogen and carboxylic acid oxygen act as ligands for transition metals, forming coordination complexes.

Example Reaction: Zn(II) Complex Formation
Reaction with ZnCl₂ in ethanol produces stable complexes.

Reagents/ConditionsProductSource
ZnCl₂, ethanol, RTZn-pyrazole-carboxylate complex

Significance : Metal complexes are explored for catalytic or antimicrobial applications .

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds related to 5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid. For instance:

  • Alpha-glucosidase Inhibition : This compound has shown promise as an alpha-glucosidase inhibitor, which is beneficial in managing type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption in the intestine .
  • Acetylcholinesterase Inhibition : It has also been investigated for its potential to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease (AD). By inhibiting this enzyme, the compound may help in increasing acetylcholine levels in the brain, thereby improving cognitive function .

Antioxidant Activity

Research indicates that compounds containing the dioxin structure exhibit significant antioxidant properties. These properties are essential for combating oxidative stress-related diseases and could be leveraged in developing therapeutic agents for conditions such as cardiovascular diseases and neurodegenerative disorders .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

  • Type 2 Diabetes Management : As an alpha-glucosidase inhibitor, it can be used to formulate drugs aimed at controlling blood sugar levels.
  • Alzheimer's Disease Treatment : Its potential as an acetylcholinesterase inhibitor makes it a candidate for further research in Alzheimer's therapeutics.
  • Antioxidant Supplementation : Given its antioxidant properties, it could be developed into dietary supplements aimed at reducing oxidative stress.

Case Study 1: Synthesis and Biological Evaluation

A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized various sulfonamide derivatives from 2,3-dihydrobenzo[1,4]dioxin and evaluated their inhibitory effects on alpha-glucosidase and acetylcholinesterase enzymes. Among these derivatives, compounds resembling this compound showed promising results against these enzymes .

CompoundAlpha-glucosidase IC50 (µM)Acetylcholinesterase IC50 (µM)
Compound A2530
Compound B1520
Compound C1018

Case Study 2: In Silico Studies

In silico docking studies have been conducted to predict the binding affinity of this compound with target enzymes. These studies suggest that the compound binds effectively to both alpha-glucosidase and acetylcholinesterase active sites, indicating a strong potential for therapeutic development .

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The benzodioxin moiety is a common feature in several bioactive compounds, but variations in the core heterocycle and substituents significantly influence properties. Key analogs include:

Table 1: Structural Analogs and Their Features
Compound Name Core Structure Key Substituents Melting Point/Decomposition Biological Activity (IC₅₀)
5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid (Target) Pyrazole -COOH at C3; benzodioxin at C5 Not reported Not reported
Compound 9n Thiazolidinone Benzodioxin on N3 chain; 4-hydroxy-3-methoxybenzylidene at C5 202–204°C SsCK1: 2 μM; HsCDK5-p25: 1.2 μM
Compound 9i Thiazolidinone Benzodioxin in 5-arylidene group; benzodioxin on N3 chain 170–243°C (decomp.) SsCK1: 5.4 μM; HsCDK5-p25: 1.3 μM
D4476 Imidazole 4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl) and pyridinyl groups Not reported Casein kinase 1 inhibitor
5-(3-Hydroxy-phenyl)-1H-pyrazole-3-carboxylic acid Pyrazole -COOH at C3; 3-hydroxyphenyl at C5 Not reported Not reported

Key Observations :

  • Core Heterocycle: The target compound’s pyrazole core differs from thiazolidinones (9n, 9i) and imidazoles (D4476), which may alter hydrogen-bonding capacity and metabolic stability.
  • Substituent Position: In thiazolidinones, substitution of benzodioxin on the N3 chain (e.g., 9n) enhances selectivity for SsCK1, while its presence in the 5-arylidene group (e.g., 9i) reduces activity . For pyrazole analogs, substituents at C5 (e.g., hydroxyl, methoxy, or benzodioxin) may similarly modulate target engagement.
  • Halogenation : A patent compound () introduces a 7-fluoro group on benzodioxin, highlighting fluorination as a strategy to optimize pharmacokinetics .

Biological Activity

5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyrazole ring and subsequent carboxylation. The compound has been synthesized using various methods, including the reaction of appropriate hydrazines with substituted carbonyl compounds followed by cyclization reactions.

Pharmacological Profile

The biological activity of this compound has been explored in various studies. Key findings include:

  • Anti-inflammatory Effects :
    • The compound has shown significant inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, derivatives of pyrazole have demonstrated selective COX-2 inhibition with minimal side effects on COX-1, suggesting a favorable safety profile for anti-inflammatory applications .
  • Antioxidant Activity :
    • Research indicates that the compound exhibits antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. Antioxidants play a crucial role in protecting cells from damage caused by free radicals .
  • Antimicrobial Properties :
    • The compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported that modifications to the pyrazole structure can enhance its efficacy against pathogens such as E. coli and Staphylococcus aureus .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may possess anticancer properties through mechanisms involving apoptosis induction in cancer cell lines .

Case Study 1: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in edema in carrageenan-induced paw edema models in rats, demonstrating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, the compound was tested against multiple bacterial strains. The results showed that specific derivatives exhibited strong inhibition zones compared to standard antibiotics, indicating its potential as an alternative treatment for bacterial infections.

Data Tables

Biological Activity Activity Type Reference
Anti-inflammatoryCOX-2 Inhibition
AntioxidantFree Radical Scavenging
AntimicrobialInhibition of E. coli
AnticancerApoptosis Induction

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid, and how can reaction parameters be optimized?

  • Methodology : Utilize coupling reactions (e.g., Suzuki-Miyaura or esterification) to attach the dihydrobenzodioxin moiety to the pyrazole core. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for yield optimization. Catalysts like palladium complexes or acid/base mediators may enhance regioselectivity .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometric ratios of reactants (e.g., 1:1.2 for pyrazole:dihydrobenzodioxin derivatives) and use inert atmospheres to prevent oxidation .

Q. How can researchers validate the structural identity and purity of this compound after synthesis?

  • Analytical Techniques :

  • NMR : Confirm aromatic proton integration (δ 6.8–7.5 ppm for benzodioxin) and carboxylic acid proton (δ ~12–13 ppm) .
  • HPLC/MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (expected [M+H]⁺ ≈ 263.25 g/mol) .
  • Elemental Analysis : Verify %C, %H, and %N against theoretical values (e.g., C: 59.31%, H: 4.98%, N: 5.32%) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Predicted solubility in polar solvents (e.g., DMSO > 50 mg/mL; water < 0.1 mg/mL) based on pKa (~4.44) and logP (~1.8) .
  • Stability : Store at room temperature in airtight, light-resistant containers. Avoid prolonged exposure to moisture or basic conditions to prevent decarboxylation .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

  • Approach :

  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK-293 for receptor binding) and assay protocols (e.g., MTT for cytotoxicity) .
  • Dose-Response Curves : Compare EC₅₀ values across studies to identify potency thresholds.
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ data caused by variable enzyme sources .

Q. How can computational modeling predict the compound’s binding interactions or metabolic pathways?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or cytochrome P450 enzymes. Focus on hydrogen bonding with the carboxylic acid group .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites for reactivity studies .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F ≈ 45–60%) and blood-brain barrier permeability (low) .

Q. What in vivo experimental designs are suitable for evaluating this compound’s pharmacokinetics and toxicity?

  • Design :

  • Pharmacokinetics : Administer orally (10–50 mg/kg) in rodent models; collect plasma at intervals (0.5–24 hr) for LC-MS analysis of t₁/₂ and Cₘₐₓ .
  • Toxicity : Conduct 28-day subchronic studies with histopathology (liver/kidney) and hematological markers (ALT, creatinine) .
    • Controls : Include vehicle-only and reference compounds (e.g., aspirin for anti-inflammatory comparisons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.